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Cat. No.: B1421301

Introduction

(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a bifunctional organic compound of
significant interest in medicinal chemistry and drug development. Its structure, incorporating
both a boronic acid moiety and a sulfonamide group, presents a unique scaffold for designing
targeted therapeutics, particularly enzyme inhibitors. The boronic acid group can form
reversible covalent bonds with diols, a key feature in many biological recognition processes,
while the sulfonamide portion can engage in crucial hydrogen bonding interactions within
protein active sites.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for
its unambiguous identification, purity assessment, and the study of its interactions with
biological targets. This technical guide provides a comprehensive overview of the expected
nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic
data for (2-[(Methylamino)sulfonyl]phenyl)boronic acid. The interpretations are based on
fundamental principles of spectroscopy and comparative analysis with structurally related
compounds.
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Molecular Structure and Key Spectroscopic
Features

The chemical structure of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is presented
below. The key functional groups that give rise to characteristic spectroscopic signals are the
boronic acid [-B(OH)z], the methylaminosulfonyl group [-SO2NH(CHs)], and the ortho-
disubstituted benzene ring.

Caption: Molecular scaffold of (2-[(Methylamino)sulfonyl]phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For (2-[(Methylamino)sulfonyl]phenyl)boronic acid, both *H and 13C NMR will
provide critical structural information.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-
H proton of the sulfonamide, the methyl protons, and the hydroxyl protons of the boronic acid.

The chemical shifts are influenced by the electronic effects of the substituents on the aromatic
ring.

Table 1: Predicted *H NMR Chemical Shifts
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Protons

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Notes

Aromatic C-H

7.2-8.0

Multiplets

4H

The ortho, meta,
and para protons
will exhibit
complex splitting
patterns due to
coupling with
each other. The
exact shifts are
dependent on

the solvent.

B(OH)2

4.0 - 6.0 (broad)

Singlet

2H

The chemical
shift of the
boronic acid
protons is highly
dependent on
concentration,
temperature, and
solvent due to
hydrogen
bonding and

exchange.

SO2NH

5.0 - 7.0 (broad)

Singlet

1H

The N-H proton
signal can also

be broad and its
position variable

due to exchange.

SO2NHCHs

25-3.0

Singlet

3H

The methyl
protons are
expected to be a

sharp singlet.
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Note: Predicted chemical shifts are based on typical values for similar functional groups and
may vary depending on the solvent and experimental conditions.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted 3C NMR Chemical Shifts

Predicted Chemical Shift
Carbon Atom Notes
(3, ppm)

The carbon attached to the
Aromatic C-B 130 - 140 boron atom is expected to be
deshielded.

The carbon attached to the
Aromatic C-S 135 - 145 sulfonyl group will also be
significantly deshielded.

The remaining aromatic
Aromatic C-H 120 - 135 carbons will appear in this
region.

The methyl carbon will be in
SO2NHCHs 30-40 the aliphatic region of the
spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For (2-[(Methylamino)sulfonyl]phenyl)boronic acid (C7H10BNO4S), the
monoisotopic mass is approximately 215.04 g/mol .[1][2] Electrospray ionization (ESI) is a
suitable technique for this polar molecule.

Table 3: Predicted m/z Values for Common Adducts in ESI-MS[1]
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Adduct Predicted m/z
[M+H]* 216.05
[M+Na]* 238.03
[M+K]* 254.00
[M-H]~ 214.03

The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation.
Key fragmentations would likely involve the loss of water from the boronic acid, cleavage of the
C-S bond, and fragmentation of the sulfonamide group.

[M+H - H20]*+
m/z 198
y
[M+H]* - B(OH)s [M+H - B(OH)3]*
m/z 216 %‘ m/z 156
[CeHaSO2NHCHs]*
m/z 170

Click to download full resolution via product page

Caption: Plausible fragmentation pathway in positive-ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 4: Expected IR Absorption Frequencies
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Expected
Functional Group Vibrational Mode Wavenumber Intensity
(cm™)
O-H (Boronic Acid) Stretching 3200 - 3600 (broad) Strong
N-H (Sulfonamide) Stretching 3200 - 3400 Medium
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Methyl) Stretching 2850 - 2960 Medium
C=C (Aromatic) Stretching 1450 - 1600 Medium to Strong
S=0 (Sulfonyl) Asymmetric Stretching 1300 - 1350 Strong
S=0 (Sulfonyl) Symmetric Stretching 1140 - 1180 Strong
B-O (Boronic Acid) Stretching 1310 - 1380 Strong
C-N (Amine) Stretching 1000 - 1250 Medium

The broad O-H stretch from the boronic acid is a key diagnostic feature. The two strong S=0

stretching bands are characteristic of the sulfonyl group.

Experimental Protocols

The following are general procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of (2-[(Methylamino)sulfonyl]phenyl)boronic acid
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CD30D). DMSO-ds is often
preferred for boronic acids as it can help to sharpen the exchangeable proton signals.

Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

Data Acquisition: For tH NMR, a standard single-pulse experiment is typically sufficient. For
13C NMR, a proton-decoupled experiment (e.g., zgpg30) is used.
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o Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound (~1-10 pg/mL) in a suitable
solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for
positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

 Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), such as a
guadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

o Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both
positive and negative ion modes over a relevant m/z range (e.g., 100-500).

o Data Analysis: Identify the molecular ion and common adducts. For structural confirmation,
perform tandem MS (MS/MS) on the molecular ion peak to observe fragmentation patterns.

Infrared Spectroscopy

o Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is
most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively,
prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it
into a thin disk.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
» Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm™12).

o Data Analysis: Identify the characteristic absorption bands for the various functional groups
present in the molecule.
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Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic data of (2-[(Methylamino)sulfonyl]phenyl)boronic acid, as predicted from
fundamental principles and comparison with related structures, provides a detailed fingerprint
for its identification and characterization. The combination of NMR, MS, and IR spectroscopy
offers a powerful and complementary approach to confirming the structure and purity of this
important synthetic building block. The experimental protocols outlined provide a robust
framework for obtaining high-quality spectroscopic data for this and similar molecules, which is
essential for advancing research and development in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. PubChemlLite - (2-[(methylamino)sulfonyl]phenyl)boronic acid (C7TH10BNOA4S)
[pubchemlite.lcsb.uni.lu]

e 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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